(Diisopropoxyphosphoryl)methyl 4-methylbenzenesulfonate
Description
This compound is structurally analogous to intermediates used in the synthesis of bioactive molecules, such as antimicrobial agents or surfactants . Limited direct data on its physical properties (e.g., melting point, solubility) are available in the provided evidence, but its reactivity and applications can be inferred from structurally related compounds.
Properties
IUPAC Name |
di(propan-2-yloxy)phosphorylmethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23O6PS/c1-11(2)19-21(15,20-12(3)4)10-18-22(16,17)14-8-6-13(5)7-9-14/h6-9,11-12H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAQMNVHSKISRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCP(=O)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447465 | |
| Record name | (diisopropoxyphosphoryl)methyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35717-98-7 | |
| Record name | (diisopropoxyphosphoryl)methyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bis(propan-2-yl) [(4-methylbenzenesulfonyl)oxy]methanephosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diisopropoxyphosphoryl)methyl 4-methylbenzenesulfonate typically involves the reaction of diisopropyl phosphite with 4-methylbenzenesulfonyl chloride under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and the product . The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for (Diisopropoxyphosphoryl)methyl 4-methylbenzenesulfonate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(Diisopropoxyphosphoryl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form the corresponding phosphonic acid derivative.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically requires aqueous acidic or basic conditions, with temperatures ranging from room temperature to reflux.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include various substituted phosphonates.
Hydrolysis Products: The primary product of hydrolysis is the corresponding phosphonic acid derivative.
Scientific Research Applications
(Diisopropoxyphosphoryl)methyl 4-methylbenzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (Diisopropoxyphosphoryl)methyl 4-methylbenzenesulfonate involves its reactivity with nucleophiles and its ability to form stable phosphonate esters . The compound targets specific molecular pathways by interacting with enzymes and proteins, thereby influencing biochemical processes . Its sulfonate group plays a crucial role in its reactivity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Phosphonate Esters
(a) Diisopropyl [(4-methoxybenzamido)(p-tolyl)methyl]phosphonate
This compound (Fig. 1, ) shares the diisopropoxyphosphoryl group but incorporates a 4-methoxybenzamido-p-tolylmethyl substituent instead of a sulfonate. Key differences:
- Functional Groups : The sulfonate in the target compound enhances hydrophilicity compared to the amido-tolyl group, which may favor membrane permeability in antimicrobial applications .
- Bond Geometry : The P–O bond lengths in the diisopropoxyphosphoryl group (1.557 Å average) align with those in ammonium dimethylphosphate (1.559 Å), suggesting similar electronic environments .
- Bioactivity : The hydroxyl-phosphonic acid derivative of the analog exhibits moderate antimicrobial activity (10 mm inhibition zone against Bacillus subtilis), whereas the sulfonate group in the target compound may confer surfactant-like properties or alter target binding .
(b) Diisopropyl [(p-tolyl)methyl]phosphonate A simpler analog lacking the sulfonate and amido groups.
Sulfonate-Based Compounds
(a) Isopropanolamine Dodecylbenzenesulfonate This surfactant () features a dodecylbenzenesulfonate group paired with isopropanolamine. Key comparisons:
- Hydrophobicity : The long dodecyl chain in this compound enhances micelle formation, whereas the methyl group in the target compound limits surfactant efficacy.
- Hazards : Sulfonate salts often require careful handling due to irritancy (skin/eyes) and environmental persistence, a consideration likely shared by the target compound .
(b) 4-Methylbenzenesulfonate Salts
Sodium or potassium salts of 4-methylbenzenesulfonate (e.g., Tosylate salts) are common leaving groups in organic synthesis. The target compound’s phosphonate ester may stabilize the sulfonate group, altering its reactivity in substitution reactions compared to ionic tosylates.
Data Table: Key Properties and Comparisons
Research Findings and Implications
- Synthetic Utility : The diisopropoxyphosphoryl group in the target compound may act as a protecting group or participate in phosphorylation reactions, akin to other phosphonate esters .
- Stability : The P–O bond lengths (1.557 Å) suggest resistance to hydrolysis under mild conditions, critical for storage and handling .
- Biological Relevance : While the analog in shows antimicrobial activity, the sulfonate group in the target compound could redirect its application toward ionic interactions in enzyme inhibition or prodrug design.
Biological Activity
(Diisopropoxyphosphoryl)methyl 4-methylbenzenesulfonate, with the CAS number 35717-98-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Molecular Characteristics
- Molecular Formula: C₁₄H₂₃O₆PS
- Molecular Weight: 350.368 g/mol
- Density: 1.206 g/cm³
- LogP: 4.78 (indicating lipophilicity)
Structural Information
The compound features a phosphoryl group linked to a methyl sulfonate, which contributes to its reactivity and potential interactions with biological targets.
The biological activity of (diisopropoxyphosphoryl)methyl 4-methylbenzenesulfonate is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The phosphoryl moiety can facilitate nucleophilic substitution reactions, while the sulfonate group enhances the compound's reactivity in biological systems.
Potential Mechanisms
- Enzyme Inhibition: The compound may inhibit specific enzymes through competitive or non-competitive mechanisms.
- Receptor Modulation: It could act as a modulator for certain receptors, influencing signal transduction pathways.
- Nucleophilic Reactions: The sulfonate group acts as an excellent leaving group, allowing for the formation of more complex molecules in biochemical pathways.
Biological Activity
Research into the biological activity of (diisopropoxyphosphoryl)methyl 4-methylbenzenesulfonate has revealed several promising applications:
- Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound exhibit antibacterial and antifungal activities. For instance, similar sulfonate compounds have been shown to inhibit bacterial growth by interfering with cell wall synthesis.
- Anti-inflammatory Effects: Compounds containing sulfonate groups are often investigated for their anti-inflammatory properties, potentially providing therapeutic benefits in conditions like arthritis.
Research Findings
A review of recent studies highlights significant findings related to the biological activity of (diisopropoxyphosphoryl)methyl 4-methylbenzenesulfonate:
Case Studies
-
Antibacterial Activity Assessment:
A study involving various sulfonate derivatives found that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis. -
Anti-inflammatory Research:
Another investigation focused on the anti-inflammatory effects of related compounds in animal models. Results indicated reduced inflammation markers in treated subjects compared to controls, suggesting potential therapeutic applications.
Q & A
Basic Research Question
- NMR Spectroscopy :
- Mass Spectrometry : Exact mass (350.0953 Da, C₁₄H₂₃O₆PS) should match theoretical values; deviations >2 ppm suggest impurities .
- X-ray Crystallography : Use SHELXL for refinement. Hydrogen-bonding networks (e.g., between sulfonate and phosphoryl groups) influence crystal packing .
Advanced Consideration : For ambiguous stereochemistry, combine NOESY with DFT-calculated coupling constants.
How can researchers resolve discrepancies between experimental and computational data in structural studies?
Advanced Research Question
Discrepancies often arise from:
Q. Methodological Approach :
Validate computational models (e.g., B3LYP/6-31G*) against experimental bond angles/distances.
Re-refine X-ray data with alternative software (e.g., Olex2) to rule out SHELX-specific artifacts .
What experimental designs are effective for studying the hydrolytic stability of this sulfonate ester?
Advanced Research Question
Design :
- Variables : pH (2–10), temperature (25–60°C), and solvent (aqueous vs. buffered systems).
- Monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) or ³¹P NMR to track degradation.
Q. Key Findings :
- pH Sensitivity : Rapid hydrolysis occurs above pH 7 due to nucleophilic attack by hydroxide ions.
- Kinetic Analysis : Pseudo-first-order rate constants () can be derived from time-dependent concentration profiles.
Q. Resolution Strategy :
Replicate studies under strictly anhydrous conditions.
Cross-validate with multiple techniques (e.g., NMR, HPLC, and Karl Fischer titration for moisture content).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
